molecular formula C21H16F3N3O2 B2381923 1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1326917-86-5

1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

Cat. No.: B2381923
CAS No.: 1326917-86-5
M. Wt: 399.373
InChI Key: BBDWMZZSMHHCII-UHFFFAOYSA-N
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Description

The compound “1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a phenyl group, an oxadiazole ring, and a quinolinone group. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The oxadiazole ring could be formed through a cyclization reaction . The quinolinone group could be synthesized through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the electronic structure of the molecule . The oxadiazole ring and the quinolinone group are both heterocyclic structures, which could have interesting effects on the molecule’s shape and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The trifluoromethyl group is quite stable and does not easily undergo reactions . The oxadiazole ring could potentially be opened under certain conditions, leading to the formation of new compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility and stability .

Scientific Research Applications

Heterocyclic Amines in Scientific Research

Metabolism and Adduct Formation : Heterocyclic amines, such as MeIQx and PhIP, formed during the cooking of meat, are known for their genotoxicity and carcinogenicity in both rodent models and potentially in humans through dietary exposure. Research utilizing accelerator mass spectrometry (AMS) has explored the dosimetry of protein and DNA adduct formation by these compounds, highlighting their metabolic pathways and interactions with DNA, which could be relevant for understanding the behavior of similar compounds in biological systems (Turteltaub et al., 1999).

Drug Metabolism and Safety : Studies on compounds targeting specific receptors, such as the sphingosine-1-phosphate receptor (S1PR1), provide insight into the safety, dosimetry, and metabolic characteristics of pharmacologically active molecules. For instance, a study on a radiotracer designed for S1PR1 provided data on its safe use and the metabolic profile in human participants, which can inform the development and application of other complex molecules in medical research (Brier et al., 2022).

Cancer Risk and Dietary Exposure : Research exploring the association between dietary intake of heterocyclic amines and cancer risk could provide a context for studying the interactions of structurally similar compounds with biological systems. The metabolism, bioactivation, and detoxification pathways identified in these studies offer valuable insights into how related compounds might be investigated for their biological effects and potential risks (Sinha et al., 2000).

Future Directions

The study of new compounds like this one is an important part of research in chemistry and related fields. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

1-propyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2/c1-2-10-27-12-16(18(28)15-8-3-4-9-17(15)27)20-25-19(26-29-20)13-6-5-7-14(11-13)21(22,23)24/h3-9,11-12H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDWMZZSMHHCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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